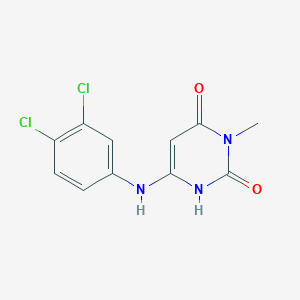

6-(3,4-Dichloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione

Description

Properties

CAS No. |

65626-83-7 |

|---|---|

Molecular Formula |

C11H9Cl2N3O2 |

Molecular Weight |

286.11 g/mol |

IUPAC Name |

6-(3,4-dichloroanilino)-3-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H9Cl2N3O2/c1-16-10(17)5-9(15-11(16)18)14-6-2-3-7(12)8(13)4-6/h2-5,14H,1H3,(H,15,18) |

InChI Key |

PZUMKQNOSJOCSG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)NC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3,4-dichloroaniline with 3-methyluracil under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Amine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In anti-inflammatory applications, it inhibits the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells by targeting pathways involving p53/MDM2 and Bcl2 family members .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione (): This compound replaces the anilino group with a piperidinylmethyl-phenoxy moiety. Its anti-mycobacterial activity against Mycobacterium tuberculosis underscores the importance of bulky, lipophilic substituents in targeting bacterial membranes or enzymes.

- 6-[(3,4-Dimethylphenyl)(methyl)amino]-3-methylpyrimidine-2,4-dione (): Substituting chloro groups with methyl groups reduces electronegativity but increases hydrophobicity. Such modifications could alter metabolic stability or membrane permeability, as seen in analogs like NSC345661, which are explored for CNS applications due to enhanced blood-brain barrier penetration .

Impact of Halogenation

- 6-(4-Chloroanilino)-3-methylpyrimidine-2,4-dione (): The mono-chloro derivative (CAS 58137-45-4) shares structural similarity with the target compound but lacks the 3-chloro substituent. Reduced halogenation may diminish binding affinity to targets requiring dual halogen interactions, such as bacterial dihydrofolate reductase .

Benzyloxy and Methoxymethyl Derivatives ()**:

Compounds like 6-[(3-benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidine-2,4-dione exhibit enhanced solubility due to ether linkages but may suffer from rapid enzymatic cleavage. The dichloroanilino group’s stability in physiological environments could offer pharmacokinetic advantages .

Comparative Data Table

Research Implications

- Therapeutic Potential: The dichloroanilino group’s dual halogen atoms may enhance binding to bacterial enzymes (e.g., DNA gyrase) compared to mono-halogenated analogs .

- Synthetic Challenges: Introducing 3,4-dichloroanilino requires precise regioselective synthesis, contrasting with simpler alkylation steps in piperidinylmethyl derivatives .

- Pharmacokinetics : Compared to benzyloxy derivatives, the target compound’s halogenated structure likely improves metabolic stability but may reduce aqueous solubility .

Notes on Evidence Limitations

- The provided evidence lacks direct data on the target compound’s biological activity or physicochemical properties. Conclusions are inferred from structural analogs.

- Contradictions arise in substituent effects: bulkier groups (e.g., piperidinylmethyl) enhance target specificity but may complicate synthesis , whereas smaller halogens balance reactivity and stability .

Biological Activity

6-(3,4-Dichloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the pyrimidine family, recognized for its significant biological activity, particularly its anti-inflammatory and anticancer properties. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8Cl2N4O2

- CAS Number : 65626-83-7

- Molecular Weight : 253.1 g/mol

The compound features a pyrimidine core substituted with a 3,4-dichlorophenyl group, which enhances its biological efficacy by facilitating interactions with specific molecular targets in biological systems.

Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6 .

Table 1: Inhibitory Effects on Inflammatory Cytokines

| Compound | Concentration (µg/mL) | % Inhibition of TNF-α | % Inhibition of IL-6 |

|---|---|---|---|

| This compound | 10 | 78% | 89% |

| Dexamethasone (standard) | 1 | 85% | 90% |

Anticancer Activity

The compound has shown promising results in various cancer cell lines. It appears to induce apoptosis in cancer cells and inhibit cell proliferation through several mechanisms:

- Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle at the G2/M phase.

- Induction of Apoptosis : It activates caspases and promotes the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors.

- Targeting Specific Pathways : Studies suggest that it may inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and growth .

Table 2: Anticancer Efficacy Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 5 | Apoptosis induction |

| A549 (lung) | 7 | Cell cycle arrest |

| HeLa (cervical) | 4 | PI3K/Akt pathway inhibition |

Case Study 1: Breast Cancer

In a study examining the effects of the compound on MCF-7 breast cancer cells, treatment with varying concentrations led to a significant reduction in cell viability. The mechanism was primarily through apoptosis induction as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Lung Cancer

A549 lung cancer cells treated with the compound showed a marked decrease in proliferation rates. Flow cytometry analysis revealed an accumulation of cells in the G2/M phase of the cell cycle, indicating effective cell cycle arrest.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-(3,4-dichloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione and related pyrimidine-dione derivatives?

- Answer : Synthesis typically involves condensation reactions between substituted anilines and pyrimidine precursors. For example:

- Step 1 : Reacting 3-methylpyrimidine-2,4(1H,3H)-dione with 3,4-dichloroaniline under acidic conditions (e.g., polyphosphoric acid) to form the anilino linkage .

- Step 2 : Purification via recrystallization (ethanol/water) or column chromatography. Key characterization includes 1H/13C NMR (to confirm substituent positions and hydrogen bonding) and HRMS (to verify molecular weight and fragmentation patterns) .

- Data Example :

| Compound Class | Yield Range | Key NMR Shifts (δ, ppm) | HRMS (ESI-) m/z [M-H]⁻ |

|---|---|---|---|

| Pyrimidine-dione derivatives | 47–87% | NH: 10.5–12.0; C=O: 165–170 | Calculated vs. Observed <1 ppm error |

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Answer :

- 1H NMR : Look for characteristic peaks:

- NH protons : Broad singlet at δ 10.5–12.0 ppm (hydrogen-bonded amide).

- Methyl group : Singlet at δ 3.1–3.3 ppm (C3-CH3).

- 13C NMR : Confirm carbonyl groups (C2=O, C4=O) at δ 160–170 ppm and aromatic carbons (3,4-dichlorophenyl) at δ 115–140 ppm .

- HRMS : Use negative-ion mode to detect [M-H]⁻, ensuring <2 ppm mass accuracy .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for pyrimidine-dione derivatives targeting viral enzymes (e.g., HIV RNase H)?

- Answer :

- Step 1 : Compare inhibitory IC50 values across assay formats (e.g., fluorescence-based vs. gel electrophoresis).

- Step 2 : Perform molecular docking to assess binding affinity variations due to substituent effects (e.g., 3,4-dichloro vs. trifluoromethyl groups).

- Step 3 : Validate using surface plasmon resonance (SPR) to measure real-time enzyme-ligand interactions .

Q. How does the substitution pattern (e.g., 3,4-dichloroanilino) influence the compound’s hydrogen-bonding network and crystallographic packing?

- Answer :

- X-ray crystallography : The 3,4-dichloro substituents enhance intermolecular interactions via Cl···Cl (3.3–3.5 Å) and N–H···O hydrogen bonds (2.8–3.0 Å).

- Thermal analysis : Differential scanning calorimetry (DSC) reveals higher melting points (180–210°C) for halogenated derivatives due to dense packing .

- Data :

| Substituent | Melting Point (°C) | Hydrogen Bonds (per molecule) |

|---|---|---|

| 3,4-Cl₂ | 195–200 | 2–3 |

| 4-CF₃ | 168–172 | 1–2 |

Q. What in vitro assays are recommended to evaluate the compound’s potential as a kinase or reverse transcriptase inhibitor?

- Answer :

- Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, CDK2) at 1–10 µM compound concentrations.

- Reverse transcriptase inhibition :

- RNase H activity : Measure cleavage of RNA-DNA hybrids via gel electrophoresis or FRET-based probes .

- Cell-based assays : Infect MT-4 cells with HIV-1 and quantify viral load reduction (EC50) .

Methodological Considerations

Q. How can researchers optimize reaction yields for this compound synthesis?

- Answer :

- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency.

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for better solubility of aromatic amines .

- Microwave-assisted synthesis : Reduce reaction time from 24 h to 1–2 h while maintaining yields >70% .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.